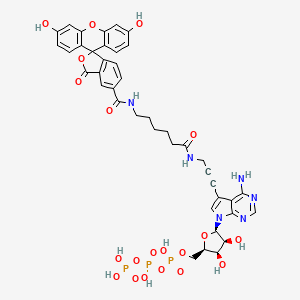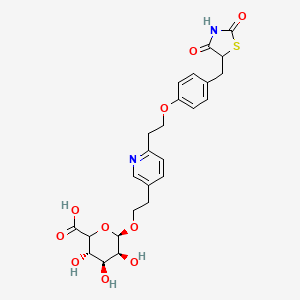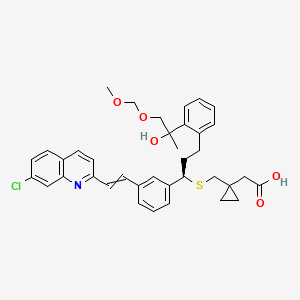
2-Methoxymethyl Montelukast 1,2-Diol(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxymethyl Montelukast 1,2-Diol is a derivative of Montelukast, a medication known for its role as a leukotriene receptor antagonist. The focus here is on the chemical and structural aspects of this derivative, which contribute to its potential utility in scientific research and pharmaceutical applications.
Synthesis Analysis
The synthesis of Montelukast, including its derivatives, involves complex chemical reactions aimed at achieving specific stereochemistry and functional groups. A notable approach includes the enantioselective formal synthesis which utilizes metal-based catalysis to achieve high enantioselectivity, especially in the formation of key chiral diol intermediates crucial for Montelukast and its derivatives. This method demonstrates improved synthetic efficiency through a tandem Mizoroki-Heck reaction and double-bond isomerization (Bollikonda et al., 2015).
Molecular Structure Analysis
Montelukast and its derivatives' molecular structure is characterized by the presence of a quinoline ring, a thioglycolic acid moiety, and various functional groups that contribute to its activity. Crystal structure analysis reveals details about the arrangement of these molecules in solid form, highlighting the importance of hydrogen bonds and multipole–multipole interactions for the stability and crystallization of Montelukast (Thun et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving Montelukast, including oxidative metabolism and degradation pathways, have been extensively studied to understand its stability and interaction with biological systems. For instance, oxidative metabolism pathways of Montelukast involve sulfoxidation and hydroxylation reactions catalyzed by cytochrome P450 enzymes (Chiba et al., 1997).
Physical Properties Analysis
The physical properties of Montelukast, such as solubility and stability under light and heat, have been investigated to optimize its formulation and storage conditions. Montelukast shows instability in solution when exposed to light, leading to the formation of cis-isomers, and is more stable in certain solvents like methanol (Al Omari et al., 2007).
Chemical Properties Analysis
Montelukast's chemical properties, including its reactivity and interaction with other compounds, are crucial for its pharmacological activity. Studies on its inhibition of cytochrome P450 enzymes, particularly CYP2C8, indicate montelukast's potential to influence the metabolic clearance of other drugs, highlighting the importance of understanding its chemical interactions (Walsky et al., 2005).
Applications De Recherche Scientifique
Formation and Characterization
- Research has demonstrated the formation of thiol-ene addition products of Montelukast, a medication primarily used for asthma, through interactions with tin-based thermal stabilizers used in the medication's packaging materials. This interaction highlights the importance of considering packaging materials in the development of pharmaceuticals to prevent degradation (Schmidt et al., 2020).
Analytical Method Development
- Analytical methods, including HPLC and UV spectrophotometry, have been developed for the quantification and stability assessment of Montelukast in various formulations. These methods are crucial for ensuring the quality and efficacy of Montelukast-containing medications (Narin et al., 2010; Mamatha & Devanna, 2018).
Synthesis Efficiency
- Advances in the synthesis of Montelukast sodium have been reported, emphasizing the importance of metal-based catalysis for improving the efficiency and selectivity of the synthesis process, thereby facilitating large-scale production (Bollikonda et al., 2015).
Stability Studies
- Stability studies under various conditions (light, heat, and humidity) have provided insights into the degradation pathways and stability profiles of Montelukast, informing optimal storage and handling conditions to maintain its therapeutic efficacy (Al Omari et al., 2007).
Drug Interaction and Metabolism
- Investigations into the metabolism of Montelukast by cytochrome P450s and UDP-glucuronosyltransferases have elucidated its metabolic pathways, highlighting the potential for drug interactions and the importance of considering metabolic profiles in the drug development process (Cardoso et al., 2015).
Safety And Hazards
Orientations Futures
As an intermediate in the production of Montelukast, 2-Methoxymethyl Montelukast 1,2-Diol may continue to be important in the production of drugs used to treat allergies and asthma1. Further research could potentially uncover more uses for this compound in the field of medicine.
Propriétés
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHPGYYQWDPST-VPDRCCDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

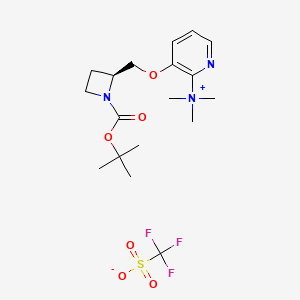
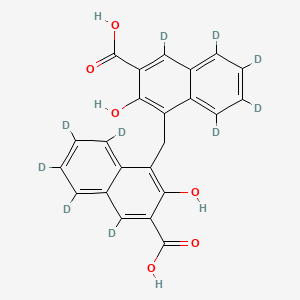

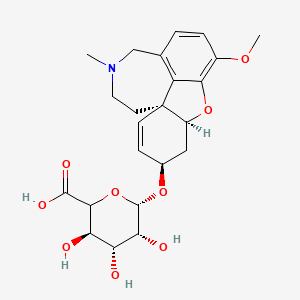
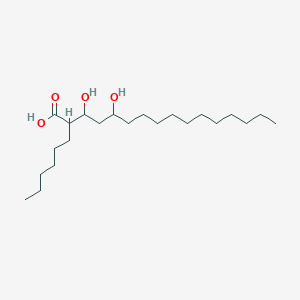
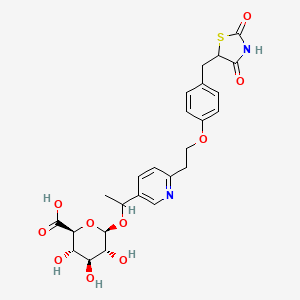
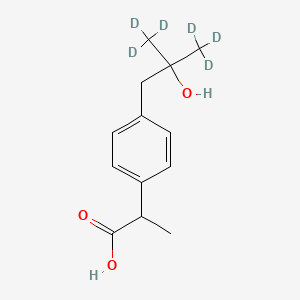
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
